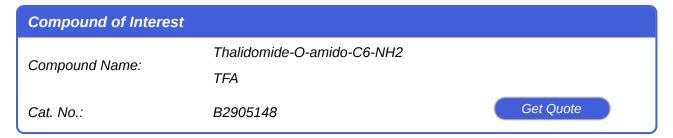


An In-depth Technical Guide to Thalidomide-Oamido-C6-NH2 TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C6-NH2 TFA is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, specifically incorporating the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This molecule features a six-carbon (C6) alkyl linker terminating in an amine (-NH2) group, provided as a trifluoroacetic acid (TFA) salt. The terminal amine allows for covalent attachment to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] **Thalidomide-O-amido-C6-NH2 TFA** provides the E3 ligase-recruiting element and a flexible linker for the synthesis of these targeted protein degraders.

Core Components and Mechanism of Action

Thalidomide-O-amido-C6-NH2 TFA is comprised of two key functional units:



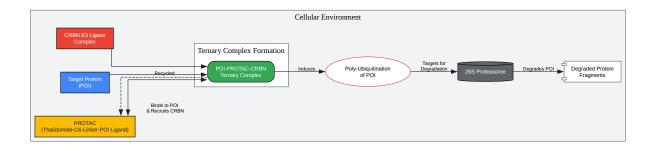
- Thalidomide Moiety: This part of the molecule is a well-characterized ligand for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] The binding of the thalidomide moiety to CRBN does not inhibit the ligase but rather modulates its substrate specificity, enabling the recruitment of target proteins.
- C6 Amine Linker: This flexible six-carbon alkyl chain provides a spatial bridge between the CRBN ligand and the target protein ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein -PROTAC - E3 Ligase), which is a prerequisite for efficient protein degradation.[3] The terminal amine group serves as a reactive handle for conjugation to a target protein ligand.

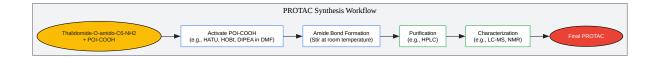
The trifluoroacetic acid (TFA) salt form of the molecule generally enhances its water solubility and stability.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

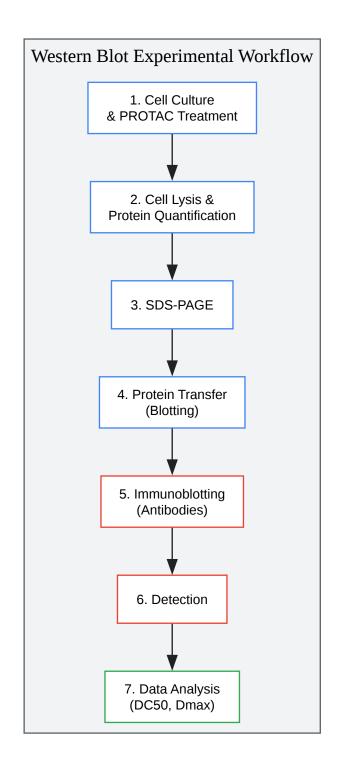
The fundamental role of a PROTAC synthesized from **Thalidomide-O-amido-C6-NH2 TFA** is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This proximity-induced event initiates a cascade of events leading to the degradation of the target protein.[6]











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